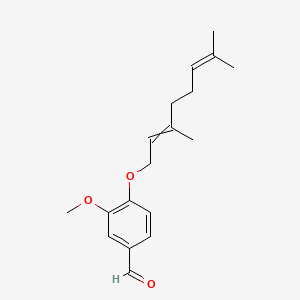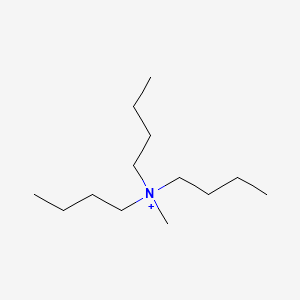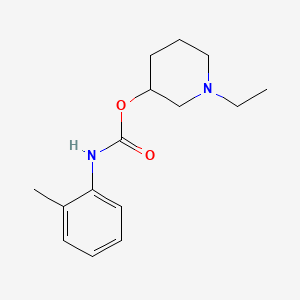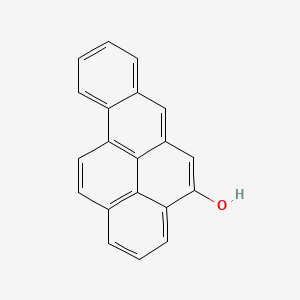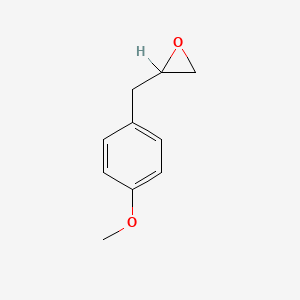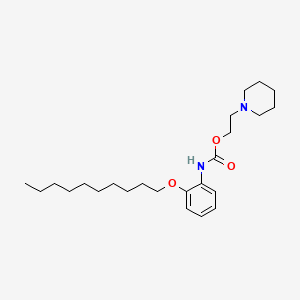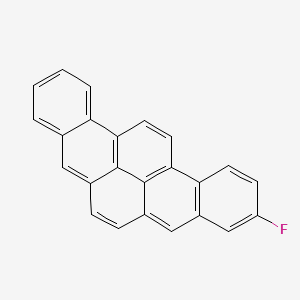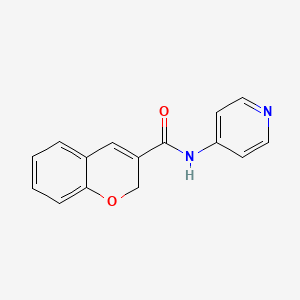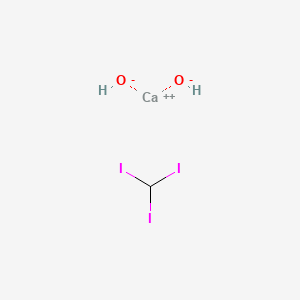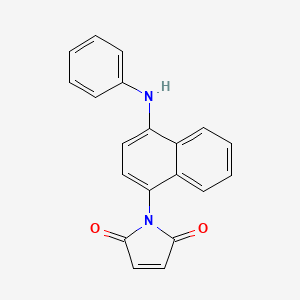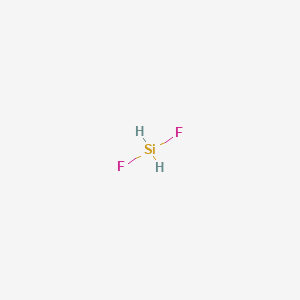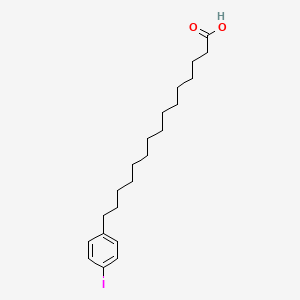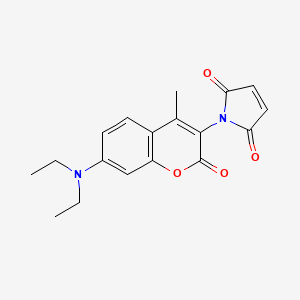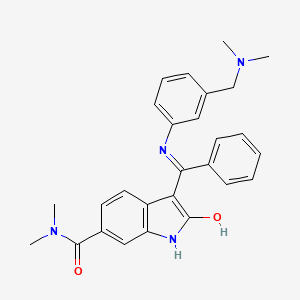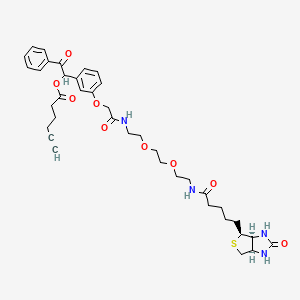
UV Cleavable Biotin-PEG2-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UV Cleavable Biotin-PEG2-alkyne is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Wissenschaftliche Forschungsanwendungen
PEGylation in Biopharmaceuticals
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, enhances the pharmacologic and pharmaceutical properties of proteins and other large molecules. The modification, used in approved drugs, offers benefits like improved stability, increased resistance to proteolytic inactivation, decreased to nonexistent immunogenicity, increased circulatory lives, and low toxicity. This process is crucial for improving drug delivery and efficacy. The review by Turecek et al. (2016) highlights the chemistry and nonclinical safety information of PEGylated drugs, illustrating the trend toward using complex PEG architectures and larger PEG polymers with highly pure and well-characterized reagents (Turecek et al., 2016).
Polymerization and Bioconjugation
The review by Herzberger et al. (2016) covers the trends and developments in polymerization of alkylene oxides, particularly ethylene oxide (EO), propylene oxide (PO), and butylene oxide (BO). The article discusses various methods for epoxide polymerization and highlights the advancements in PEGylation as a significant bioconjugation strategy. It emphasizes the creation of complex branched, hyperbranched, and dendrimer-like polyethers and the applications of amphiphilic block copolymers based on PEO and PPO (Herzberger et al., 2016).
UV-LED in Water Disinfection
The application of ultraviolet light-emitting diodes (UV-LEDs) for water disinfection is reviewed by Song et al. (2016), who discuss the effectiveness of UV-LEDs compared to traditional UV mercury lamps. UV-LEDs, a new UV source, are gaining interest due to their advantages and potential in water treatment. The review calls for the establishment of a standard protocol for studying UV-LED inactivation of microorganisms, addressing the unique aspects of UV-LEDs that improve inactivation effectiveness through features like multiple wavelengths and pulsed illumination (Song et al., 2016).
Polymer Alternatives for PEG
The review by Thai Thanh Hoang Thi et al. (2020) discusses the importance of developing alternative polymers to PEG, highlighting the issue of PEG immunogenicity in drug delivery and bioconjugation. It collates recent literature to emphasize the need for polymer chemists and scientists to design, synthesize, and evaluate new alternatives to PEG, addressing the formation of anti-PEG antibodies in patients treated with PEGylated drugs or those who have consumed products containing PEG (Thai Thanh Hoang Thi et al., 2020).
Eigenschaften
Produktname |
UV Cleavable Biotin-PEG2-Alkyne |
|---|---|
Molekularformel |
C38H48N4O9S |
Molekulargewicht |
736.88 |
IUPAC-Name |
1-(3-((2,13-dioxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-6,9-dioxa-3,12-diazaheptadecyl)oxy)phenyl)-2-oxo-2-phenylethyl hex-5-ynoate |
InChI |
InChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1 |
InChI-Schlüssel |
KFKYTMUGBNTGFC-ZPIGJYFOSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCNC(COC3=CC=CC(C(C(C4=CC=CC=C4)=O)OC(CCCC#C)=O)=C3)=O)=O)[C@@]2([H])N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UV Cleavable Biotin-PEG2-alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



